molecular formula C8H10FNO B14839695 5-(Dimethylamino)-2-fluorophenol

5-(Dimethylamino)-2-fluorophenol

Katalognummer: B14839695
Molekulargewicht: 155.17 g/mol
InChI-Schlüssel: POTGISXUYOOQRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Dimethylamino)-2-fluorophenol is an organic compound that features both a dimethylamino group and a fluorine atom attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 5-(Dimethylamino)-2-fluorophenol may involve large-scale chemical reactions using automated systems to ensure precision and efficiency. The process typically includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dimethylamino)-2-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Wissenschaftliche Forschungsanwendungen

5-(Dimethylamino)-2-fluorophenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Dimethylamino)-2-fluorophenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s biological activity and its ability to interact with various enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Dimethylamino)-2-fluorophenol is unique due to the presence of both a dimethylamino group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C8H10FNO

Molekulargewicht

155.17 g/mol

IUPAC-Name

5-(dimethylamino)-2-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,1-2H3

InChI-Schlüssel

POTGISXUYOOQRJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=C(C=C1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.